molecular formula C11H22N2O2 B134491 1-Boc-4-(aminomethyl)piperidine CAS No. 144222-22-0

1-Boc-4-(aminomethyl)piperidine

Cat. No.: B134491
CAS No.: 144222-22-0
M. Wt: 214.3 g/mol
InChI Key: KLKBCNDBOVRQIJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Boc-4-(aminomethyl)piperidine, also known as tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, is a biochemical reagent used in the preparation of a variety of different protein agonists or antagonists . It is involved in the synthesis of compounds that target proteins such as Kinesin spindle protein, Orphan G-protein coupled receptor GPR119, and Pim-1 .

Mode of Action

The compound interacts with its targets by serving as a building block in the synthesis of protein agonists or antagonists . It is an active reactant involved in the enantioselective synthesis of N-alkyl terminal aziridines .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific protein targets and the resulting agonists or antagonists. For instance, if the compound is used to synthesize an antagonist for the Kinesin spindle protein, it could affect cell division and potentially have anticancer activity .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific protein targets and the resulting agonists or antagonists. For example, if used in the synthesis of an antagonist for the Kinesin spindle protein, the compound could potentially inhibit cell division and exhibit anticancer activity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by thermal decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(aminomethyl)piperidine is typically synthesized through the reaction of 4-aminomethylpiperidine with tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the reaction mixture and obtain the desired product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(aminomethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Boc-4-(aminomethyl)piperidine is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of biologically active molecules. Its versatility in various fields, including chemistry, biology, medicine, and industry, highlights its importance as a valuable building block in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKBCNDBOVRQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353110
Record name 1-Boc-4-(aminomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144222-22-0
Record name 1-Boc-4-(aminomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methylamine hydrochloride (1.01 g, Wako Pure Chemical Industries) and 1-(tert-butoxycarbonyl)-4-oxopiperidine (1.99 g, Aldrich) in methanol (13 ml) was stirred in the presence of platinum oxide (69 mg, Wako Pure Chemical Industries) at room temperature for 3 hours under hydrogen atmosphere of ordinary pressure. The hydrogen was purged with a nitrogen gas, and the platinum catalyst was removed by filtration. Then, the reaction mixture was adjusted to pH of from 10 to 11 with 1 N aqueous sodium hydroxide. The reaction mixture was added with water (10 ml), and the product was extracted three times with ethyl acetate (15 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:methanol=20:1) to obtain the title compound (2.01 g).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
69 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Amino-1-tert-butyloxycarbonylazacycloheptane colourless oil; RF : 0.36 (alumina; methylene chloride/methanol=9:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-tert-Butoxycarbonylpiperid-4-one (6.18 g, 31 mmol) was dissolved in a 2.0 M solution of methylamine in methanol (56 mL, 112 mmol). This solution was added to 10% palladium on carbon (wet, 1.3 g) and the mixture placed under an atmosphere of hydrogen for 72 h. The reaction mixture was then purged with nitrogen and filtered through a pad of Celite, which was then washed with methanol. The resulting hazy filtrate was filtered through a 0.2 μm filter and then concentrated in vacuo to afford the title intermediate (6.16 g, 29 mmol, 93.5% yield).
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step Two
Yield
93.5%

Synthesis routes and methods IV

Procedure details

Tertiary butyl 4-(azidomethyl)piperidine-1-carboxylate (30 g, 124.8 mmol) was dissolved in tetrahydrofuran (300 mL), and triphenylphosphine (39.3 g, 149.8 mmol) was added thereto, followed by stirring under reflux for 2 hours. Water (120 mL) was added thereto, followed by stirring under reflux for another 3 hours and concentration under reduced pressure. The resulting residue was extracted with ethyl acetate and a 1N hydrochloride solution, and the aqueous layer was neutralized with a 2N sodium hydroxide solution, followed by re-extraction with dichloromethane. The resulting organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford the title compound (21.16 g, 79%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-(aminomethyl)piperidine
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Reactant of Route 6
1-Boc-4-(aminomethyl)piperidine

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